molecular formula C17H17N3O5 B2522511 (E)-N-(1-Cyanocyclobutyl)-N-methyl-3-(6-nitro-4H-1,3-benzodioxin-8-yl)prop-2-enamide CAS No. 1445762-38-8

(E)-N-(1-Cyanocyclobutyl)-N-methyl-3-(6-nitro-4H-1,3-benzodioxin-8-yl)prop-2-enamide

Katalognummer: B2522511
CAS-Nummer: 1445762-38-8
Molekulargewicht: 343.339
InChI-Schlüssel: BTKHKIHEGCQJCD-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

(E)-N-(1-Cyanocyclobutyl)-N-methyl-3-(6-nitro-4H-1,3-benzodioxin-8-yl)prop-2-enamide is a high-purity chemical reagent designed for research and development purposes. This compound is intended for use in laboratory settings only and is classified as "For Research Use Only." It is not intended for diagnostic or therapeutic procedures, nor for human, veterinary, or household use. Researchers are encouraged to consult the specific product documentation and safety data sheets for detailed handling, storage, and application information. The structure of this molecule, which includes a benzodioxin group, a nitro moiety, and a cyanocyclobutyl segment, suggests potential for diverse investigative applications in medicinal chemistry and chemical biology. Please contact us for further technical specifications and availability.

Eigenschaften

IUPAC Name

(E)-N-(1-cyanocyclobutyl)-N-methyl-3-(6-nitro-4H-1,3-benzodioxin-8-yl)prop-2-enamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H17N3O5/c1-19(17(10-18)5-2-6-17)15(21)4-3-12-7-14(20(22)23)8-13-9-24-11-25-16(12)13/h3-4,7-8H,2,5-6,9,11H2,1H3/b4-3+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BTKHKIHEGCQJCD-ONEGZZNKSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C(=O)C=CC1=CC(=CC2=C1OCOC2)[N+](=O)[O-])C3(CCC3)C#N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CN(C(=O)/C=C/C1=CC(=CC2=C1OCOC2)[N+](=O)[O-])C3(CCC3)C#N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H17N3O5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

343.33 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Vergleich Mit ähnlichen Verbindungen

Comparison with Similar Compounds

Structural Similarities and Substructure Analysis

The compound’s 6-nitro-1,3-benzodioxin core is structurally analogous to polychlorinated dibenzo-p-dioxins (PCDDs), which are known for their environmental persistence and toxicity. However, the presence of the cyanocyclobutyl group distinguishes it from traditional dioxin derivatives. Data mining approaches, such as those applied in toxicology studies to identify carcinogenic substructures , highlight the importance of nitro and aromatic ether groups in modulating biological activity. Key comparisons include:

Compound Core Structure Functional Groups Biological Relevance
Target Compound 6-Nitro-1,3-benzodioxin Nitro, cyanocyclobutyl, enamide Unknown (hypothesized kinase inhibition)
Polychlorinated dibenzo-p-dioxins Chlorinated dibenzodioxin Chlorine, aromatic ether Carcinogenicity, endocrine disruption
Zygocaperoside Triterpene saponin Glycoside, hydroxyl Anti-inflammatory

The enamide group in the target compound may enhance binding affinity to protein targets, similar to kinase inhibitors like imatinib. However, the cyanocyclobutyl moiety introduces steric constraints absent in simpler enamide derivatives.

Physicochemical Properties and Lumping Strategies

Compounds with shared substructures often exhibit similar physicochemical behaviors. For instance, the lumping strategy —grouping structurally analogous compounds into surrogate categories—has been applied to simplify reaction networks in atmospheric chemistry models . The target compound’s nitro and benzodioxin groups suggest:

  • High polarity due to the nitro group, impacting solubility.
  • Photostability challenges common to aromatic ethers.
  • Potential for radical-mediated degradation, akin to lumped organic species in environmental models .

Toxicological and Regulatory Considerations

The Toxics Release Inventory (TRI) revisions for manganese, zinc, and lead compounds underscore the importance of accurate environmental reporting for nitro- and cyanide-containing substances. Regulatory scrutiny may focus on:

  • Cyanide release under hydrolytic conditions.

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.